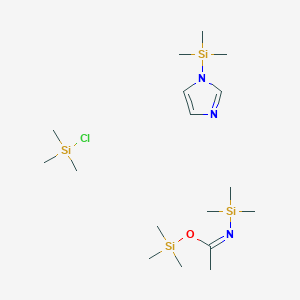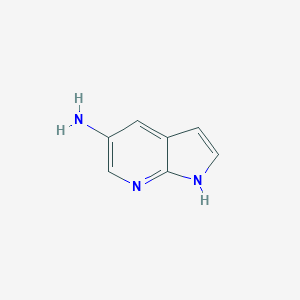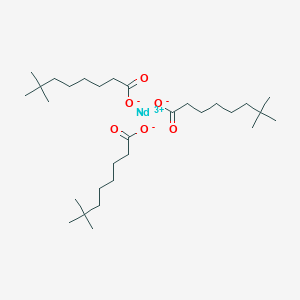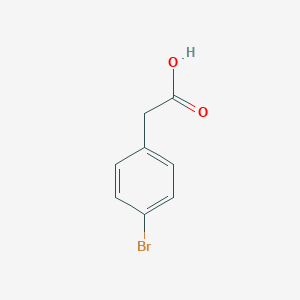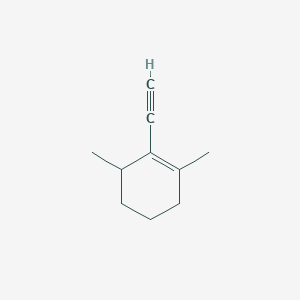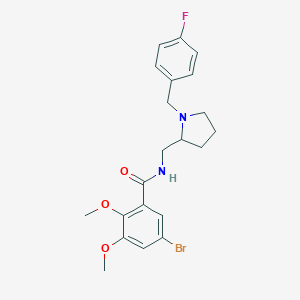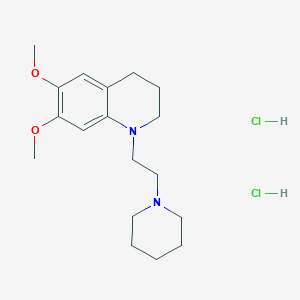
2-Chloro-10-pyrrolidinoacetylphenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-pyrrolidinoacetylphenothiazine, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used extensively in scientific research due to its unique properties. CPZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-10-pyrrolidinoacetylphenothiazine is not fully understood, but it is thought to interact with several different proteins in the body. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to block dopamine receptors, which is the basis for its use as an antipsychotic drug. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, including calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability.
Effets Biochimiques Et Physiologiques
2-Chloro-10-pyrrolidinoacetylphenothiazine has a wide range of biochemical and physiological effects, many of which are still being studied. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to increase the release of acetylcholine, serotonin, and norepinephrine, which can affect mood and behavior. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, which can affect the electrical excitability of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-10-pyrrolidinoacetylphenothiazine in lab experiments is its ability to interact with a wide range of biological systems. This makes it a valuable tool for studying various biological processes. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used extensively in scientific research, so there is a large body of literature on its effects and mechanisms of action. However, one limitation of using 2-Chloro-10-pyrrolidinoacetylphenothiazine is that it can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-Chloro-10-pyrrolidinoacetylphenothiazine. One area of interest is its potential use as a treatment for psychiatric disorders. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to have antipsychotic effects, but it also has effects on mood and behavior that could be useful in treating other psychiatric disorders. Additionally, there is interest in developing new compounds that are based on the structure of 2-Chloro-10-pyrrolidinoacetylphenothiazine but have improved selectivity and fewer off-target effects. Finally, there is interest in using 2-Chloro-10-pyrrolidinoacetylphenothiazine as a tool to study the mechanisms of action of other drugs and to investigate the function of ion channels and neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-Chloro-10-pyrrolidinoacetylphenothiazine involves the reaction of 2-chloroacetophenone with pyrrolidine and thionyl chloride, followed by reaction with phenothiazine. The resulting compound is then purified through recrystallization. This method has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
2-Chloro-10-pyrrolidinoacetylphenothiazine has been used in scientific research for several decades due to its ability to interact with a variety of biological systems. It has been used as a tool to study neurotransmitter release, ion channel function, and the effects of various drugs on the nervous system. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used to investigate the mechanisms of action of antipsychotic drugs and to develop new treatments for psychiatric disorders.
Propriétés
Numéro CAS |
101732-93-8 |
|---|---|
Nom du produit |
2-Chloro-10-pyrrolidinoacetylphenothiazine |
Formule moléculaire |
C18H17ClN2OS |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
InChI |
InChI=1S/C18H17ClN2OS/c1-18(22,20-10-4-5-11-20)21-14-6-2-3-7-16(14)23-17-9-8-13(19)12-15(17)21/h2-9,12,22H,10-11H2,1H3 |
Clé InChI |
RLYUYMCBFKJMDA-UHFFFAOYSA-N |
SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
SMILES canonique |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
Synonymes |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



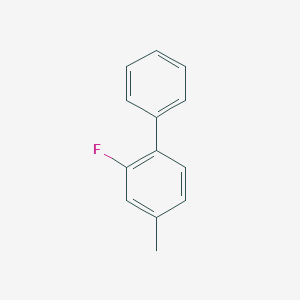
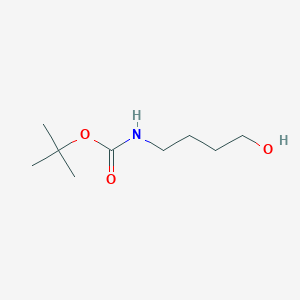
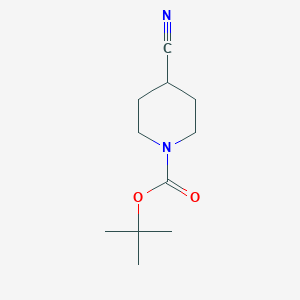
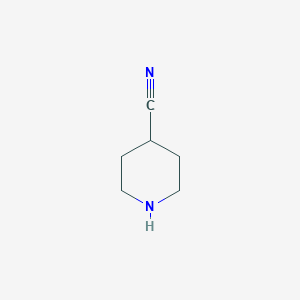
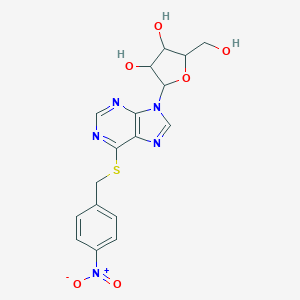
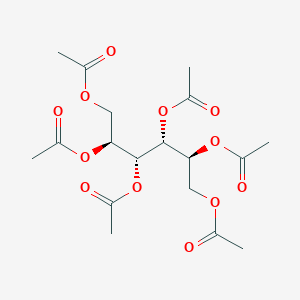
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
